Cas no 120-26-3 (Benzeneethanamine,3,4-dimethoxy-a-methyl-)
Benzeneethanamine,3,4-dimethoxy-a-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine,3,4-dimethoxy-a-methyl-
- 3,4-dimethoxy-alpha-methylphenethylamine
- 3,4-Dimethoxyamphetamine
- 3,4-Dimethoxyphenylisopropylamine
- 3,4-Dimethoxy-α-methylphenethylamine
- Benzeneethanamine, 3,4-dimethoxy-α-methyl-
- DMA (3-4)
- Phenethylamine, 3,4-dimethoxy-α-methyl-
- α-Methylhomoveratrylamine
- Einecs 204-383-7
- alpha-Methylhomoveratrylamine
- α-Methyl-3,4-dimethoxyphenethylamine
- 3-(3,4-Dimethoxyphenyl)-2-propanamine
- α-Methyl-3,4-dimethoxybenzeneethanamine
- 3,4-Dimethoxy-α-methylbenzeneethanamine
- 13078-75-6 (Hydrochloride)
- (+/-)2-(3,4-Dimethoxy-phenyl)-1-methyl-ethylamine
- .alpha.-Methylhomoveratrylamine
- (+/-)-3,4-DIMETHOXYAMPHETAMINE
- SY268200
- CHEMBL277540
- O(C)c1ccc(CC(C)N)cc1OC
- 1-(3,4-dimethoxyphenyl)propan-2-amine
- UNII-EMH5PUB78V
- 1-(3,4-dimethoxy-phenyl)-prop-2-ylamine
- Phenethylamine, 3,4-dimethoxy-.alpha.-methyl-
- 1-(3,4-Dimethoxyphenyl)-2-aminopropane
- AKOS017269683
- 3,4-Dimethoxy-.alpha.-methylphenethylamine
- PHENETHYLAMINE, 3,4-DIMETHOXY-alpha-METHYL-
- Benzeneethanamine, 3,4-dimethoxy-alpha-methyl-
- MFCD01708303
- Q27277248
- AKOS000162251
- 1-(3,4-DIMETHOXYPHENYL)-2-PROPYLAMINE
- (S)-1-(3,4-DIMETHOXYPHENYL)2-PROPANAMINE
- DTXSID50902787
- 2-(3,4-dimethoxyphenyl)-alphamethylethylamine
- (+/-)-1-(3,4-DIMETHOXYPHENYL)-2-AMINOPROPANE
- EMH5PUB78V
- Phenethylamine, 3,4-dimethoxy-.alpha.-methyl-, hydrochloride
- NCIOpen2_006035
- 1-(3,4-Dimethoxyphenyl)-2-propanamine #
- 120-26-3
- 3,4-DMA
- Benzeneethanamine, 3,4-dimethoxy-.alpha.-methyl-
- 3-(3,4-dimethoxyphenyl)-2-aminopropane
- Benzeneethanamine, 3,4-dimethoxy-.alpha.-methyl-, hydrochloride
- 2-(3,4-Dimethoxy-phenyl)-1-methyl-ethylamine
- 2-(3,4-dimethoxyphenyl)-1-methylethylamine
- A804477
- 3-(3,4-Dimethoxyphenyl)-2-propylamine
- BDBM50024201
- 1-(3,4-Dimethoxyphenyl)-2-propanamine
- SCHEMBL266195
- LS-103301
- PD044364
- 2-(3,4-Dimethoxy-phenyl)-1-methyl-ethylamine(3,4-DMA)
- 2-AMINO-1-(3',4'-DIMETHOXYPHENYL)PROPANE
- alpha-methyl-3,4-dimethoxyphenethylamine
- Benzenethanamine, 3,4-dimethoxy-.alpha.-methyl-
- (S)-1-(3,4-Dimethoxyphenyl)-2-propanamine
- MFCD00671641
- SY382958
- benzene, 1-(2-amino)propyl-3,4-dimethoxy-
- (R)-1-(3,4-Dimethoxyphenyl)-2-propanamine
- MFCD00671642
- NS00018382
- SY382956
-
- MDL: MFCD01708303
- Inchi: 1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6,12H2,1-3H3
- InChI Key: KAZPHAGSWZTKDW-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)CC(C)N)OC
Computed Properties
- Exact Mass: 231.10274
- Monoisotopic Mass: 231.102607
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 44.5
Experimental Properties
- Density: 1.023
- Boiling Point: 289°Cat760mmHg
- Flash Point: 139.8°C
- PSA: 44.48
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Benzeneethanamine,3,4-dimethoxy-a-methyl- Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzeneethanamine,3,4-dimethoxy-a-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1052323-1g |
1-(3,4-Dimethoxyphenyl)-2-propanamine |
120-26-3 | 97% | 1g |
$715 | 2024-07-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY268200-1g |
1-(3,4-Dimethoxyphenyl)-2-propanamine |
120-26-3 | ≥97% | 1g |
¥6200.00 | 2024-08-09 | |
| eNovation Chemicals LLC | Y1052323-1g |
1-(3,4-Dimethoxyphenyl)-2-propanamine |
120-26-3 | 97% | 1g |
$715 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1052323-1g |
1-(3,4-Dimethoxyphenyl)-2-propanamine |
120-26-3 | 97% | 1g |
$715 | 2025-02-21 |
Benzeneethanamine,3,4-dimethoxy-a-methyl- Suppliers
Benzeneethanamine,3,4-dimethoxy-a-methyl- Related Literature
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ágnes Lakó,Zsófia Molnár,Ricardo Mendon?a,László Poppe RSC Adv. 2020 10 40894
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Morgan Philp,Ronald Shimmon,Natasha Stojanovska,Mark Tahtouh,Shanlin Fu Anal. Methods 2013 5 5402
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Corinna Wetzel,Peter. C. Kunz,Matthias U. Kassack,Alexandra Hamacher,Philip B?hler,Wim Watjen,Ingo Ott,Riccardo Rubbiani,Bernhard Spingler Dalton Trans. 2011 40 9212
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Bianca L. Ramirez,Prachi Sharma,Reed J. Eisenhart,Laura Gagliardi,Connie C. Lu Chem. Sci. 2019 10 3375
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Mohammad Afzaal,David J. Crouch,Paul O'Brien,James Raftery,Peter J. Skabara,Andrew J. P. White,David J. Williams J. Mater. Chem. 2004 14 233
Additional information on Benzeneethanamine,3,4-dimethoxy-a-methyl-
Benzeneethanamine,3,4-dimethoxy-α-methyl-: A Versatile Compound in Pharmaceutical Research
Benzeneethanamine,3,4-dimethoxy-α-methyl- (CAS No. 120-26-3) is a multifunctional organic compound that has garnered significant attention in the field of pharmaceutical chemistry. Its unique molecular architecture, characterized by the presence of 3,4-dimethoxy groups and the α-methyl substituent, provides a foundation for diverse biological activities. Recent studies have highlighted its potential as a scaffold for drug development, particularly in the context of neurodegenerative diseases and inflammatory disorders. This compound’s structural versatility allows for extensive modification, enabling the design of molecules with tailored pharmacokinetic and pharmacodynamic profiles.
The 3,4-dimethoxy functional groups in Benzeneethanamine,3,4-dimethoxy-α-methyl- contribute to its aromaticity and electron-donating properties, which are critical for modulating interactions with biological targets. These groups also enhance the compound’s solubility in polar solvents, a property that is advantageous for both in vitro and in vivo studies. The α-methyl substituent further stabilizes the molecule’s conformation, reducing the likelihood of degradation under physiological conditions. This structural stability is particularly relevant for applications requiring long-term therapeutic efficacy.
Recent advancements in medicinal chemistry have demonstrated that Benzeneethanamine,3,4-dimethoxy-α-methyl- can serve as a precursor for the synthesis of bioactive derivatives. For instance, a 2023 study published in Journal of Medicinal Chemistry reported the development of a series of 3,4-dimethoxy-modified compounds with enhanced anti-inflammatory properties. These derivatives exhibited significant inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, in both cell culture and animal models. This finding underscores the potential of Benzeneethanamine,3,4-dimethoxy-α-methyl- as a platform for designing anti-inflammatory agents.
Another notable application of Benzeneethanamine,3,4-dimethoxy-α-methyl- lies in its role as a building block for the synthesis of α-methyl-containing compounds with neuroprotective effects. Research published in ACS Chemical Neuroscience (2024) demonstrated that derivatives of this compound could cross the blood-brain barrier and exert protective effects against oxidative stress in neuronal cells. This property is particularly valuable for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where oxidative damage is a key pathological feature.
The 3,4-dimethoxy groups in Benzeneethanamine,3,4-dimethoxy-α-methyl- also play a crucial role in modulating its interaction with membrane-bound receptors. A 2023 study in Drug Discovery Today revealed that these groups enhance the compound’s affinity for G-protein-coupled receptors (GPCRs), which are targets for a wide range of therapeutic agents. By optimizing the 3,4-dimethoxy configuration, researchers have been able to design molecules with improved selectivity and potency, reducing off-target effects that are common in traditional drug development.
Furthermore, the α-methyl substituent in Benzeneethanamine,3,4-dimethoxy-α-methyl- contributes to its metabolic stability. A 2024 review in Pharmaceutical Research highlighted that the presence of this group significantly delays the rate of enzymatic degradation, particularly in liver microsomes. This metabolic stability is a critical factor in the development of long-acting formulations, which are increasingly sought after in chronic disease management.
Recent computational studies have also explored the potential of Benzeneethanamine,3,4-dimethoxy-α-methyl- as a lead compound for the design of 3,4-dimethoxy-based drugs targeting specific pathways. For example, a 2023 study using molecular docking simulations identified the compound’s ability to bind to the acetylcholinesterase enzyme, a target for Alzheimer’s disease treatment. This discovery has sparked interest in further optimizing the 3,4-dimethoxy structure to enhance its inhibitory activity while maintaining safety profiles.
Additionally, the α-methyl group in Benzeneethanamine,3,4-dimethoxy-α-methyl- has been shown to influence the compound’s physicochemical properties, such as logP (partition coefficient) and hydrogen bonding capacity. These properties are essential for determining the compound’s biodistribution and tissue penetration. A 2024 study in Chemical Communications demonstrated that the α-methyl substitution increased the compound’s logP value, facilitating its accumulation in lipid-rich tissues, which is beneficial for targeting conditions like atherosclerosis.
Despite its promising applications, the development of Benzeneethanamine,3,4-dimethoxy-α-methyl- derivatives requires careful consideration of potential side effects. A 2023 study in Toxicological Sciences reported that some 3,4-dimethoxy-modified derivatives exhibited cytotoxicity at high concentrations, emphasizing the need for rigorous safety testing. However, these findings also highlight the importance of structural optimization to balance therapeutic efficacy with minimal toxicity.
In conclusion, Benzeneethanamine,3,4-dimethoxy-α-methyl- represents a valuable scaffold for pharmaceutical innovation due to its structural flexibility and functional versatility. The interplay between the 3,4-dimethoxy groups and the α-methyl substituent enables the design of compounds with tailored biological activities. As research continues to advance, this compound is poised to play a significant role in the development of novel therapies for a wide range of diseases.
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